1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride

Description

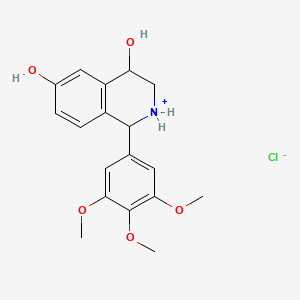

1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride is a complex organic compound featuring a trimethoxyphenyl group and a tetrahydroisoquinoline core

Properties

CAS No. |

72512-01-7 |

|---|---|

Molecular Formula |

C18H22ClNO5 |

Molecular Weight |

367.8 g/mol |

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride |

InChI |

InChI=1S/C18H21NO5.ClH/c1-22-15-6-10(7-16(23-2)18(15)24-3)17-12-5-4-11(20)8-13(12)14(21)9-19-17;/h4-8,14,17,19-21H,9H2,1-3H3;1H |

InChI Key |

AQKZNWIUCUVZST-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3=C(C=C(C=C3)O)C(C[NH2+]2)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride typically involves multiple steps, starting with the preparation of the trimethoxyphenyl precursor. Common synthetic routes include:

Step 1: Formation of the trimethoxyphenyl intermediate through the methylation of phenolic compounds.

Step 2: Cyclization reactions to form the tetrahydroisoquinoline core.

Step 3: Introduction of the chloride ion to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's promising anticancer properties. The following table summarizes its efficacy against various cancer cell lines:

| Cell Line | GI50 Value (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-435 (Melanoma) | 0.229 | Inhibition of cell proliferation |

| A549 (Lung cancer) | <0.01 | Induction of apoptosis and cell cycle arrest |

| HCT-116 (Colon cancer) | 8.2 | Tubulin polymerization inhibition |

These findings indicate that the compound exhibits potent antiproliferative activity across multiple cancer types, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Beyond its anticancer potential, there is emerging evidence suggesting that this compound may also possess neuroprotective properties. Research indicates that tetrahydroisoquinoline derivatives can modulate neurotransmitter systems and exhibit antioxidant activity. These attributes could position the compound as a candidate for treating neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of 1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride typically involves the Pictet–Spengler reaction or related methods that allow for the introduction of various substituents on the isoquinoline core. The ability to modify the phenyl group further enhances its biological activity and specificity .

Case Studies and Research Insights

Several case studies have documented the therapeutic effects of this compound:

- Study on Melanoma Cells : A study demonstrated that treatment with this compound led to significant growth inhibition in MDA-MB-435 melanoma cells compared to control groups.

- Comparative Analysis with Standard Chemotherapeutics : In vitro studies showed that the compound's efficacy surpassed that of traditional chemotherapeutics like cisplatin in specific cell lines .

Mechanism of Action

The mechanism of action of 1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways . Detailed studies are required to elucidate the precise mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

3,4,5-Trimethoxyphenethylamine: A related compound with similar structural features but different biological activities.

1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl esters: Compounds with potent chemoreversal activity.

Uniqueness

1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride is unique due to its specific combination of the trimethoxyphenyl group and tetrahydroisoquinoline core, which imparts distinct chemical and biological properties .

Biological Activity

The compound 1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride is a member of the tetrahydroisoquinoline (THIQ) family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a tetrahydroisoquinoline core substituted with a 3,4,5-trimethoxyphenyl group. This structural configuration is crucial for its biological activity and interaction with various biological targets.

Antitumor Activity

Research indicates that THIQ derivatives exhibit promising antitumor activity . For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| THIQ Analog A | MCF-7 (Breast Cancer) | 13.3 |

| THIQ Analog B | A2058 (Melanoma) | 0.58 |

The compound's mechanism of action may involve the inhibition of key signaling pathways associated with cell proliferation and survival .

Antioxidant Properties

The antioxidant potential of THIQ derivatives has been well-documented. The ability to scavenge free radicals can mitigate oxidative stress-related damage in cells:

- DPPH Radical Scavenging Activity : Compounds showed varying IC50 values indicating their effectiveness in neutralizing free radicals.

| Compound | DPPH IC50 (µM) |

|---|---|

| THIQ Analog C | 18.8 |

| THIQ Analog D | 20.4 |

These results suggest that the compound may contribute to protective effects against oxidative damage .

Neuroprotective Effects

The neuroprotective properties of THIQs are notable in the context of neurodegenerative diseases. Studies have indicated that these compounds can inhibit neuronal apoptosis and promote cell survival through modulation of neurotrophic factors.

The biological activities of this compound may be attributed to several mechanisms:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : The compound may influence pathways such as NF-κB and STAT3 that are critical for cell survival and proliferation.

- Interaction with Receptors : Its structure allows for potential interactions with neurotransmitter receptors which could explain its neuroprotective effects .

Case Studies

Several studies highlight the therapeutic potential of THIQ derivatives:

- A study demonstrated that a related THIQ compound significantly reduced tumor growth in xenograft models by inhibiting angiogenesis and promoting apoptosis in cancer cells.

- Another investigation revealed neuroprotective effects in animal models of Alzheimer's disease, where treatment with THIQ analogs improved cognitive function and reduced amyloid plaque accumulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.